molecular formula C8H9NO B181103 Formamide, N-(2-methylphenyl)- CAS No. 94-69-9

Formamide, N-(2-methylphenyl)-

Cat. No. B181103
CAS RN: 94-69-9
M. Wt: 135.16 g/mol
InChI Key: ZXTLGJAARBNQGK-UHFFFAOYSA-N
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Patent
US08039566B2

Procedure details

A mixture of formic acid (14.361 g, 0.312 mol) and acetic anhydride (12.659 g, 0.124 mol) was stirred at room temperature for 1 h under an argon atmosphere. This mixture was added to a solution of 2-methylaniline (10.710 g, 0.1 mol) in dry dichloromethane (60 ml) at such a rate that the temperature of the reaction mixture was kept between 5 and 10° C. The reaction was stirred at room temperature for 16 h and then refluxed for 4 h. The solvent was evaporated under reduced pressure, the residue was dissolved in CHCl3 (200 mL) and washed with a saturated aqueous NaHCO3 solution (3×200 mL), and water (200 mL). The organic layer was dried over Na2SO4 and the solvent was evaporated under reduced pressure. The remaining yellow solid was washed with a mixture of hexanes/diethyl ether (2×10 mL) and then with hexanes (3×5 mL) to afford N-formyl-2-methylaniline 8b as a white solid (9.70 g, 72%). 1H NMR (CDCl3, 300 MHz): δ=9.03-8.18 (m, 2H, CHO, NH), 7.77-7.03 (m, 4H), 2.30-2.22 (m, 3H); 13C{1H}NMR (CDCl3, 75 MHz): δ=164.41, 160.32, 135.50, 134.99, 131.45, 130.82, 130.50, 129.87, 127.25, 126.80, 126.34, 125.84, 123.75, 121.32, 18.05, 17.99; HRMS (FAB+) calculated for C8H10NO [M]+ 136.0762, observed 136.0783.
Quantity
14.361 g
Type
reactant
Reaction Step One
Quantity
12.659 g
Type
reactant
Reaction Step One
Quantity
10.71 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([OH:3])=O.C(OC(=O)C)(=O)C.[CH3:11][C:12]1[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=1[NH2:14]>ClCCl>[CH:1]([NH:14][C:13]1[CH:15]=[CH:16][CH:17]=[CH:18][C:12]=1[CH3:11])=[O:3]

Inputs

Step One
Name
Quantity
14.361 g
Type
reactant
Smiles
C(=O)O
Name
Quantity
12.659 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
10.71 g
Type
reactant
Smiles
CC1=C(N)C=CC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 h under an argon atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept between 5 and 10° C
STIRRING
Type
STIRRING
Details
The reaction was stirred at room temperature for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in CHCl3 (200 mL)
WASH
Type
WASH
Details
washed with a saturated aqueous NaHCO3 solution (3×200 mL), and water (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
WASH
Type
WASH
Details
The remaining yellow solid was washed with a mixture of hexanes/diethyl ether (2×10 mL)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)NC1=C(C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.7 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.